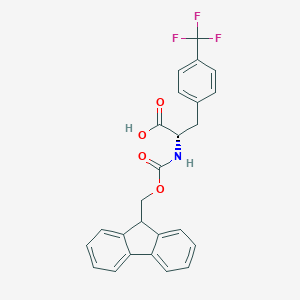

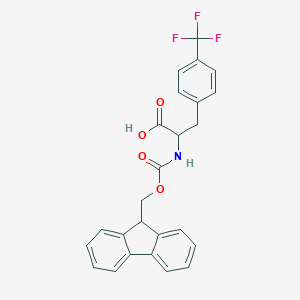

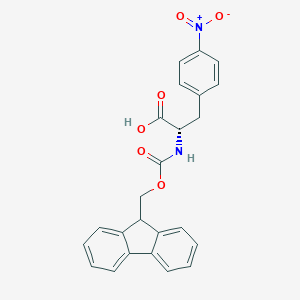

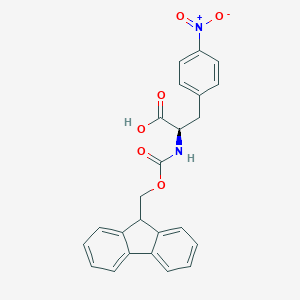

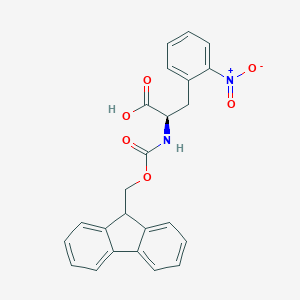

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

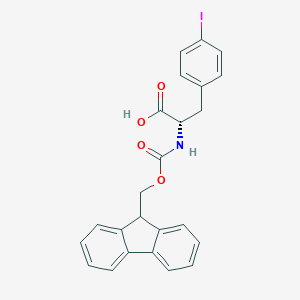

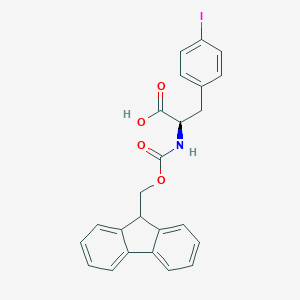

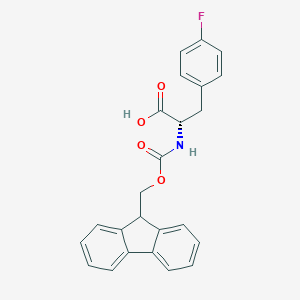

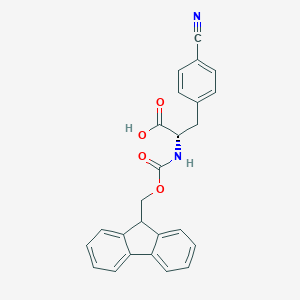

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ninhydrin Reaction for Amino Acids and Proteins Analysis

The ninhydrin reaction, known for its application in detecting amino acids and proteins, highlights the importance of specific chemical functionalities that may be present in compounds like "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid." This reaction's utility spans agricultural, biochemical, clinical, environmental, and food sciences, demonstrating the versatile role of amino group-containing compounds in analytical chemistry. The reaction's ability to produce a distinctive chromophore for primary amines indicates the potential for similar compounds to be utilized in analytical and diagnostic applications (Friedman, 2004).

Pharmacological Applications of Nitroxyl Radicals

The synthesis and research of "hybrid" compounds containing nitroxyl radicals suggest that introducing such functionalities into molecules can modulate biological activity, reduce toxicity, or enhance selective cytotoxicity. This indicates that structurally complex compounds, including those with nitrophenyl groups, may be engineered for pharmaceutical applications, showcasing the potential for creating new pharmacological agents (Grigor’ev et al., 2014).

Levulinic Acid in Drug Synthesis

Research on levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, underscores the significance of such functionalities in drug synthesis. This resonates with the interest in compounds like "this compound" for their potential in synthesizing value-added chemicals and pharmaceuticals, demonstrating the economic and environmental benefits of utilizing biomass-derived compounds in medicine (Zhang et al., 2021).

Synthesis and Transformations of β-Amino Acid Derivatives

The use of metathesis reactions in the synthesis and transformation of β-amino acid derivatives illuminates the pathway for generating structurally diverse compounds with significant biological relevance. This suggests potential methodologies for synthesizing and modifying compounds with similar structural elements to "this compound," pointing to their importance in drug research and development (Kiss et al., 2018).

Mécanisme D'action

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . The primary targets of this compound are the bacterial cells, particularly their membranes .

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane . In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect .

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria .

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

Analyse Biochimique

Biochemical Properties

It is known that Fmoc-protected peptides and amino acids, such as Fmoc-2-Nitro-D-Phenylalanine, have gained momentum due to their ease of synthesis and cost effectiveness .

Cellular Effects

It has been reported that Fmoc-phenylalanine, a related compound, has antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Mechanism

It has been suggested that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.